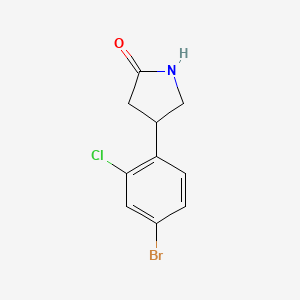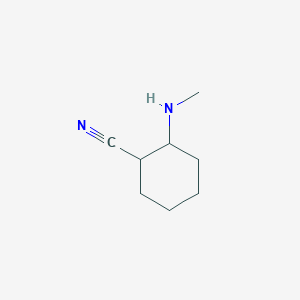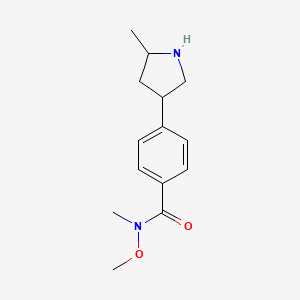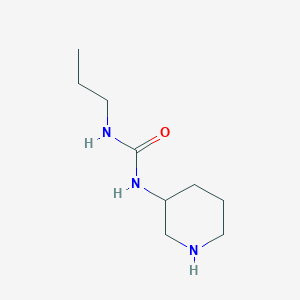![molecular formula C8H18ClN3O2 B13190520 3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B13190520.png)
3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride is a chemical compound with the molecular formula C8H18ClN3O2 and a molecular weight of 223.7 g/mol It is a derivative of urea and contains a pyrrolidine ring, which is a five-membered lactam
Preparation Methods
The synthesis of 3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride typically involves the reaction of an appropriate pyrrolidine derivative with an isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Chemical Reactions Analysis
3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium iodide in acetone.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and urea moiety can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar compounds to 3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride include:
3-ethyl-1-[(3R,4R)-4-hydroxypyrrolidin-3-yl]urea: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and interactions.
3-ethyl-1-[(3R,4R)-4-chloropyrrolidin-3-yl]urea: The presence of a chlorine atom can lead to different chemical and biological properties.
3-ethyl-1-[(3R,4R)-4-aminopyrrolidin-3-yl]urea: The amino group can participate in additional hydrogen bonding and other interactions.
Properties
Molecular Formula |
C8H18ClN3O2 |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
1-ethyl-3-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea;hydrochloride |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-3-10-8(12)11-6-4-9-5-7(6)13-2;/h6-7,9H,3-5H2,1-2H3,(H2,10,11,12);1H/t6-,7-;/m1./s1 |
InChI Key |
DCBBSALQMAVJMY-ZJLYAJKPSA-N |
Isomeric SMILES |
CCNC(=O)N[C@@H]1CNC[C@H]1OC.Cl |
Canonical SMILES |
CCNC(=O)NC1CNCC1OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13190458.png)








![7-Methyl-2-(propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13190527.png)

![tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}piperidine-1-carboxylate](/img/structure/B13190540.png)

